3-Chloro-4-isobutoxy-benzylamine
Overview
Description
3-Chloro-4-isobutoxy-benzylamine (CIBBA) is an organic compound belonging to the amine family. It is an important intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. It is also a valuable synthetic building block for the development of new compounds with improved biological activities.
Mechanism of Action
Target of Action
It is structurally similar to benzylamine , which is known to interact with human proteins such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
Benzylamine derivatives typically act as ligands, binding to their target proteins and modulating their activity .
Biochemical Pathways
A related compound, 3-chloro-4-hydroxybenzoic acid, is known to be involved in the biosynthesis of ambigol, a polychlorinated aromatic compound, in the cyanobacterium fischerella ambigua . This process involves several steps, including chorismate biosynthesis via the shikimate pathway, conversion of chorismate to 4-hydroxybenzoic acid, and subsequent chlorination .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-isobutoxy-benzylamine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known to be influenced by the choice of boron reagents and the reaction conditions .
Advantages and Limitations for Lab Experiments
3-Chloro-4-isobutoxy-benzylamine is a relatively stable compound and can be stored at room temperature for extended periods of time. It is also easy to prepare and can be synthesized from readily available starting materials. However, it can be toxic at high concentrations and should be handled with care.
Future Directions
The potential applications of 3-Chloro-4-isobutoxy-benzylamine are still being explored. Future research could focus on developing new derivatives of this compound with improved biological activities. Additionally, further research could explore the potential of this compound as a therapeutic agent for the treatment of certain diseases. Other areas of research could include the exploration of this compound's potential as an enzyme inhibitor and its use as a building block for the synthesis of novel compounds.
Scientific Research Applications
3-Chloro-4-isobutoxy-benzylamine has been widely used in scientific research applications. It is used as an intermediate for the preparation of a wide range of pharmaceuticals and agrochemicals, including anti-inflammatory drugs, antifungal agents, and insecticides. It is also used as a building block for the synthesis of novel compounds with improved biological activities.
properties
IUPAC Name |
[3-chloro-4-(2-methylpropoxy)phenyl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,6-7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTZWOJGJGGEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.